molecular formula C7H13NO B1602250 3-Oxa-9-azabicyclo[3.3.1]nonane CAS No. 280-99-9

3-Oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B1602250
CAS No.: 280-99-9
M. Wt: 127.18 g/mol
InChI Key: DVVZRIIREIUXSR-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[331]nonane is a bicyclic compound that features an oxygen and nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane can be achieved through various methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is notable for its efficiency and the high yields it produces.

Another synthetic route involves the radical cyclization of appropriate precursors. For example, a Cp2TiCl-mediated radical cyclization method was initially explored but found to be unsuccessful. an alternative approach using a SmI2-mediated radical cyclization protocol proved effective in constructing the desired ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests potential for industrial application. The one-pot tandem Mannich annulation, in particular, offers a practical and efficient method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of alcohols to carbonyl compounds, catalyzed by 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of a copper catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation reactions and various substituted derivatives depending on the nucleophiles used in substitution reactions.

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Oxa-9-azabicyclo[3.3.1]nonane can be compared with other bicyclic compounds such as:

  • 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 3-Azabicyclo[3.3.1]nonane derivatives

These compounds share similar structural motifs but differ in the heteroatoms present and their specific chemical properties The presence of oxygen and nitrogen in 3-Oxa-9-azabicyclo[33

Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZRIIREIUXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570350
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-99-9
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azabicyclo[3.3.1]nonane
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Reactant of Route 6
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